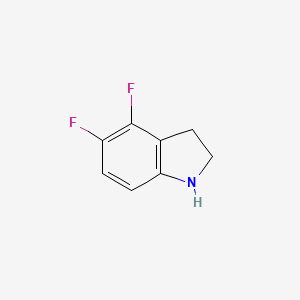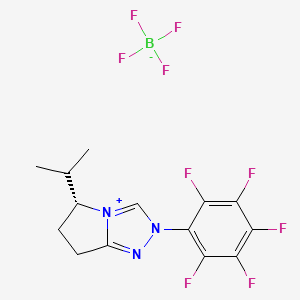![molecular formula C11H12F2N2O2 B12276604 ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is an organic compound characterized by the presence of a hydrazinylidene group attached to a difluorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 3,4-difluorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinylidene compounds.
科学的研究の応用
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological activity. The difluorophenyl ring enhances the compound’s stability and binding affinity through electronic and steric effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-(3,4-difluorophenyl)propanoate
- 3,4-Difluorophenyl Isocyanate
- Aryl Fluorosulfonates
Uniqueness
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is unique due to its specific hydrazinylidene functional group and the presence of difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C11H12F2N2O2 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC名 |
ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H12F2N2O2/c1-3-17-11(16)7(2)14-15-8-4-5-9(12)10(13)6-8/h4-6,15H,3H2,1-2H3/b14-7+ |
InChIキー |
IHPUBZBBOOKYLD-VGOFMYFVSA-N |
異性体SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)F)/C |
正規SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)







![N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276579.png)


![N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide](/img/structure/B12276606.png)
![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
